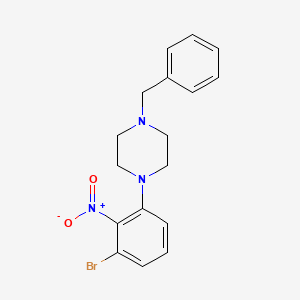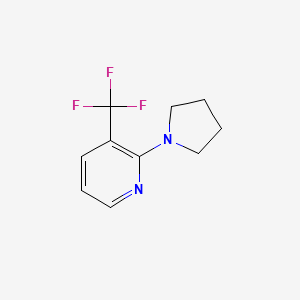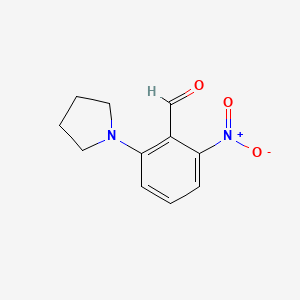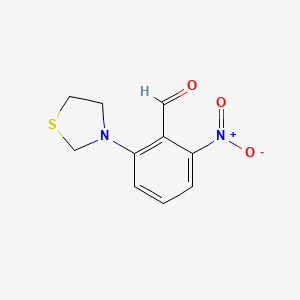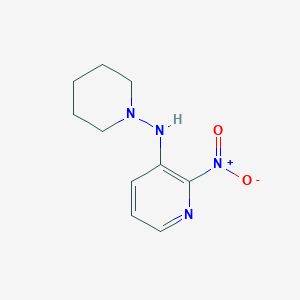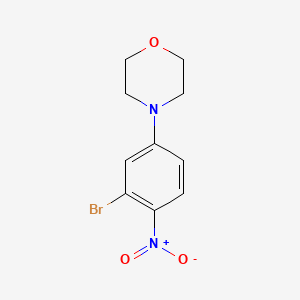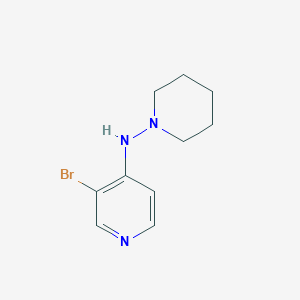
3-bromo-N-(piperidin-1-yl)pyridin-4-amine
Übersicht
Beschreibung
3-bromo-N-(piperidin-1-yl)pyridin-4-amine: is a heterocyclic compound that contains a bromine atom, a piperidine ring, and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the piperidine and pyridine rings makes it a versatile building block for the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-bromo-N-(piperidin-1-yl)pyridin-4-amine typically involves the bromination of N-(piperidin-1-yl)pyridin-4-amine. One common method is to start with pyridin-4-amine, which undergoes a substitution reaction with piperidine to form N-(piperidin-1-yl)pyridin-4-amine. This intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield the final product .
Industrial Production Methods:
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems can also help in monitoring and controlling the reaction parameters to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 3-bromo-N-(piperidin-1-yl)pyridin-4-amine can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
3-bromo-N-(piperidin-1-yl)pyridin-4-amine is used as a building block in organic synthesis to create more complex molecules. Its ability to undergo various chemical reactions makes it valuable for constructing diverse chemical libraries for drug discovery .
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features allow it to interact with biological targets, making it a candidate for drug design and development .
Industry:
The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals. Its versatility in chemical reactions makes it a useful intermediate in the production of various functional materials .
Wirkmechanismus
The mechanism of action of 3-bromo-N-(piperidin-1-yl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the piperidine ring can enhance its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
N-(piperidin-1-yl)pyridin-4-amine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-chloro-N-(piperidin-1-yl)pyridin-4-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
4-(piperidin-1-yl)pyridine: Lacks the amine group, which can influence its chemical properties and applications.
Uniqueness:
The presence of the bromine atom in 3-bromo-N-(piperidin-1-yl)pyridin-4-amine makes it unique compared to its analogs. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution and coupling reactions, providing a versatile platform for further functionalization. Additionally, the combination of the piperidine and pyridine rings offers a unique scaffold for drug design and development .
Eigenschaften
IUPAC Name |
3-bromo-N-piperidin-1-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-9-8-12-5-4-10(9)13-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIRAVUNUBAABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


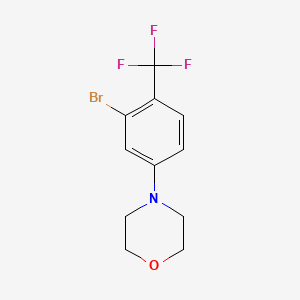
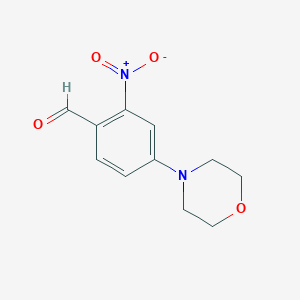
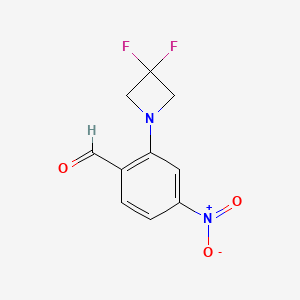
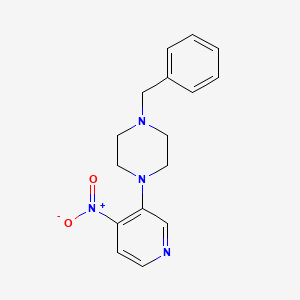
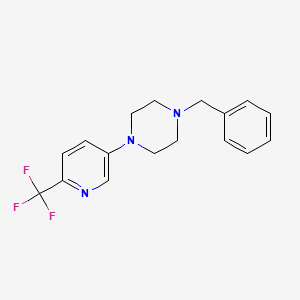
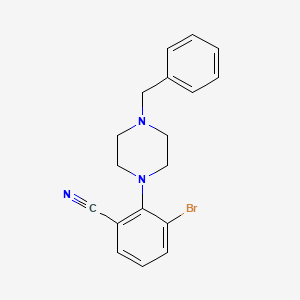
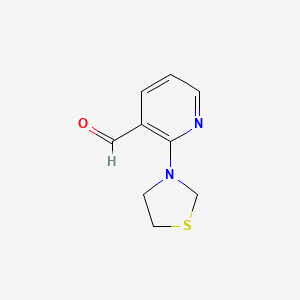
![2-Bromo-4-[4-(dimethylamino)piperidin-1-YL]benzonitrile](/img/structure/B1401965.png)
